Indeno[1,2,3-cd]pyrene
Overview
Description
Indeno[1,2,3-cd]pyrene (IP) is a significant environmental pollutant known for its carcinogenic properties, particularly on mouse skin and in rat lungs. It is a nonalternant polycyclic aromatic hydrocarbon (PAH) that lacks a bay region, distinguishing it from other PAHs like benzo(a)pyrene. IP is found in various sources such as certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and pitch, soot, and petroleum asphalt. Due to its potential as a human carcinogen, its use is restricted to research purposes .
Synthesis Analysis
The synthesis of IP has been described using 1-pyrenylmagnesium bromide and cyclohexanone, which undergoes a transformation to yield 1-(1-cyclohexen-1-yl)pyrene and subsequently 1-phenylpyrene before forming IP . This synthesis pathway provides a foundation for the preparation of IP for further studies.
Molecular Structure Analysis
IP's structure consists of six fused aromatic rings, which contribute to its stability and chemical properties. The molecular structure of IP and its derivatives has been studied through the reduction with alkali metals, revealing that the diatropic character of the resulting dianions depends on the number of annulated indeno groups. The presence of multiple indeno groups leads to diatropic dianions due to the increased number of five-membered rings that can acquire aromatic character upon reduction .
Chemical Reactions Analysis
The metabolic transformation of IP involves the formation of various metabolites, including hydroxylated IPs, IP-quinone, and nitro-derivatives. These metabolites have been identified using high-performance liquid chromatography and mass spectrometry. The mutagenicity of IP is enhanced after activation by metabolic systems, with certain metabolites like 2NO2-IP and IP-quinone playing key roles in the mutagenic activity of PAHs .
Physical and Chemical Properties Analysis
The physical properties of IP, such as its yellowish color and aromatic nature, are typical of polycyclic aromatic hydrocarbons. The chemical reactivity of IP has been explored through ozonation kinetics, which indicates that IP is oxidizable by ozone within a certain temperature range. The reaction rate is affected by factors such as the medium's pH, with higher pH values leading to decreased reaction rates .
Scientific Research Applications
Tumorigenic and Mutagenic Activity
- Indeno[1,2,3-cd]pyrene has been identified as a ubiquitous environmental pollutant with tumorigenic and carcinogenic properties. It exhibits tumor-initiating activity on mouse skin and is carcinogenic in rat lungs. Major in vivo metabolites of indeno[1,2,3-cd]pyrene, such as 8-Hydroxyindeno[1,2,3-cd]pyrene, have been studied for their tumor-initiating activity. Notably, certain metabolites like trans-1,2-dihydro-1,2-dihydroxyindeno[1,2,3-cd]pyrene exhibit significant tumorigenic activity, although less than the parent hydrocarbon (Rice et al., 1986).
- In vitro studies with rat liver enzymes show that indeno[1,2,3-cd]pyrene is mutagenic, particularly in the presence of specific metabolic activation systems. Metabolites like the 1,2-epoxide of indeno[1,2,3-cd]pyrene have been identified as potent direct-acting mutagens (Rice et al., 1985).
Environmental Presence and Impact
- Indeno[1,2,3-cd]pyrene is found in various environmental sources like certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar, and soot. It is used only for research purposes and is considered a probable human carcinogen (Montgomery, 2007).
Chemical Synthesis and Properties
- The synthesis of indeno[1,2,3-cd]pyrene has been detailed, showing its preparation from 1-pyrenylmagnesium bromide and cyclohexanone, among other methods. This highlights the compound's relevance in organic chemistry research (Studt, 1978).
Biodegradation and Environmental Remediation
- Studies on biodegradation of indeno[1,2,3-cd]pyrene suggest its removal from the environment using techniques like microbial remediation. For example, immobilized microorganisms in wetland simulators showed significant degradation of indeno[1,2,3-cd]pyrene, demonstrating the potential for environmental cleanup methods (Huang et al., 2015).
Role in Organic Electronics
- Research in organic electronics has explored the use of indeno[1,2,3-cd]pyrene derivatives in the development of novel organic semiconducting materials, particularly for applications in OLED devices (Salunke et al., 2016).
Safety And Hazards
Future Directions
There is increasing interest in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous carcinogenic pollutants . Chronic exposure to environmental PAHs may pose a significant risk for asthma . Future research could focus on understanding the molecular mechanism of initial degradation of Indeno[1,2,3-cd]pyrene .
properties
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBHARYMNFBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
Record name | INDENO(1,2,3-CD)PYRENE | |
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Record name | INDENO(1,2,3-cd)PYRENE | |
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DSSTOX Substance ID |
DTXSID8024153 | |
Record name | Indeno[1,2,3-cd]pyrene | |
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Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Indeno(1,2,3-cd)pyrene appears as yellow crystals., Yellow solid; [ICSC] Exhibits a greenish-yellow fluorescence; [HSDB], YELLOW CRYSTALS. | |
Record name | INDENO(1,2,3-CD)PYRENE | |
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Boiling Point |
997 °F at 760 mmHg (NTP, 1992), 536 °C | |
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Solubility |
In water, 6.9X10-4 umol/L (1.9X10-4 mg/L) at 25 °C, In water, 6.2X10-2 mg/L at 20 °C, Soluble in organic solvents., Solubility in water: none | |
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Product Name |
Indeno[1,2,3-cd]pyrene | |
Color/Form |
Yellow crystals from cyclohexane; bright-yellow plates from petroleum ether, Yellow plates or needles (recrystallized from light petroleum solution) showing a greenish-yellow fluorescence. | |
CAS RN |
193-39-5 | |
Record name | INDENO(1,2,3-CD)PYRENE | |
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Record name | INDENO(1,2,3-cd)PYRENE | |
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Melting Point |
320 to 325 °F (NTP, 1992), 164 °C | |
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Record name | INDENO(1,2,3-cd)PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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